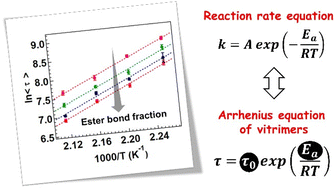A simple design of a vitrimer network with various fractions of bond exchangeable units for revisiting the Arrhenius dependence of relaxation properties†
Polymer Chemistry Pub Date: 2023-12-04 DOI: 10.1039/D3PY01025B
Abstract
In this study, we design a model-like vitrimer network with varying ester bond fractions, in which the bond exchange is operated via transesterification in the presence of internal amine catalysts. Other molecular parameters, such as the cross-link density, the fraction of OH groups, and the concentration of catalysts, are kept the same among samples. Based on this simple design, we provide some important insights into the dominating terms of the Arrhenius dependence of relaxation properties, such as the pre-exponential factor and the activation energy.


Recommended Literature
- [1] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [2] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [3] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [4] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†
- [5] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [6] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [7] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [8] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [9] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [10] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 178064-02-3









